3,3-Bis[(2-chloro-1,3-thiazol-5-yl)methyl]-2,4-pentanedione
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Overview
Description
3,3-Bis[(2-chloro-1,3-thiazol-5-yl)methyl]-2,4-pentanedione is a complex organic compound featuring a thiazole ring, which is known for its diverse biological activities. The thiazole ring is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms, contributing to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Bis[(2-chloro-1,3-thiazol-5-yl)methyl]-2,4-pentanedione typically involves the nucleophilic addition reaction of (2-amino-4-(3-chlorophenyl)thiazol-5-yl)(2-chlorophenyl)methanone with various substituted isocyanates or isothiocyanates in acetone, with a catalytic amount of sodium hydroxide at room temperature . This method ensures the formation of the desired thiazole ring structure.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for larger quantities. This includes maintaining the appropriate temperature, solvent, and catalyst concentrations to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
3,3-Bis[(2-chloro-1,3-thiazol-5-yl)methyl]-2,4-pentanedione undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring into more saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .
Scientific Research Applications
3,3-Bis[(2-chloro-1,3-thiazol-5-yl)methyl]-2,4-pentanedione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the development of biocides, fungicides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 3,3-Bis[(2-chloro-1,3-thiazol-5-yl)methyl]-2,4-pentanedione involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, altering biochemical pathways and potentially inhibiting microbial growth. The exact molecular targets and pathways depend on the specific application and biological system involved .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug containing a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole moiety.
Abafungin: An antifungal drug featuring a thiazole ring.
Uniqueness
3,3-Bis[(2-chloro-1,3-thiazol-5-yl)methyl]-2,4-pentanedione is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
3,3-bis[(2-chloro-1,3-thiazol-5-yl)methyl]pentane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2O2S2/c1-7(18)13(8(2)19,3-9-5-16-11(14)20-9)4-10-6-17-12(15)21-10/h5-6H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUOJTSZNNZGPEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(CC1=CN=C(S1)Cl)(CC2=CN=C(S2)Cl)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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